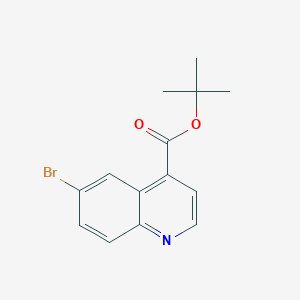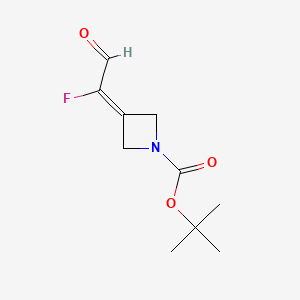
tert-Butyl 3-(1-fluoro-2-oxoethylidene)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluoro-substituted oxoethylidene group attached to an azetidine ring, which is further esterified with a 1,1-dimethylethyl group
Preparation Methods
The synthesis of 1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the azetidine ring, followed by the introduction of the fluoro-substituted oxoethylidene group and subsequent esterification with 1,1-dimethylethyl alcohol. The reaction conditions may vary, but common reagents include fluorinating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Chemical Reactions Analysis
1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro-substituted oxoethylidene group can form strong interactions with active sites, while the azetidine ring provides structural stability. These interactions can modulate biological pathways and lead to various effects, depending on the specific application.
Comparison with Similar Compounds
1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate can be compared with similar compounds, such as:
- tert-Butyl 3-(2-ethoxy-1-fluoro-2-oxoethylidene)-piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-(2-ethoxy-1-fluoro-2-oxoethylidene)-, 1,1-dimethylethyl ester These compounds share structural similarities but differ in the ring structure and substituents, which can lead to different chemical properties and applications. The uniqueness of 1,1-Dimethylethyl 3-(1-fluoro-2-oxoethylidene)-1-azetidinecarboxylate lies in its azetidine ring and specific functional groups, which provide distinct reactivity and potential uses.
Properties
Molecular Formula |
C10H14FNO3 |
|---|---|
Molecular Weight |
215.22 g/mol |
IUPAC Name |
tert-butyl 3-(1-fluoro-2-oxoethylidene)azetidine-1-carboxylate |
InChI |
InChI=1S/C10H14FNO3/c1-10(2,3)15-9(14)12-4-7(5-12)8(11)6-13/h6H,4-5H2,1-3H3 |
InChI Key |
NTLQMPZHEVFPLP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=C(C=O)F)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



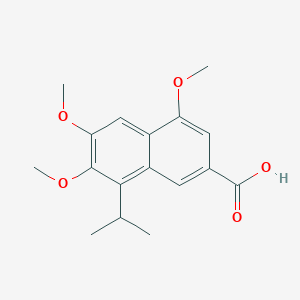
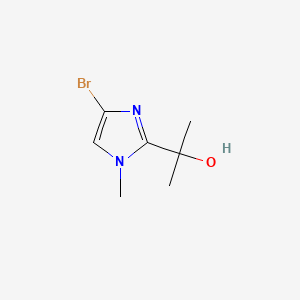



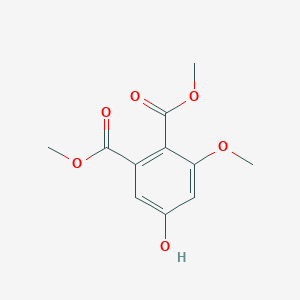

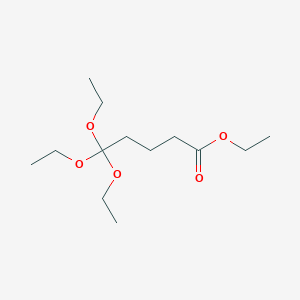

![2,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13926038.png)
